Isopropyl thiomorpholine-4-carboxylate 1-oxide
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Overview
Description
Isopropyl thiomorpholine-4-carboxylate 1-oxide is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl thiomorpholine-4-carboxylate 1-oxide typically involves the reaction of thiomorpholine with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl thiomorpholine-4-carboxylate 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl thiomorpholine-4-carboxylate 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isopropyl thiomorpholine-4-carboxylate 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Isopropyl thiomorpholine-4-carboxylate 1-oxide can be compared with other similar compounds, such as thiomorpholine and its derivatives. While thiomorpholine itself is a simple heterocyclic compound, the addition of the isopropyl and carboxylate groups in this compound enhances its chemical reactivity and potential applications. Similar compounds include:
Thiomorpholine: A basic heterocyclic compound with sulfur and nitrogen atoms.
Thiomorpholine-4-carboxylate: A derivative with a carboxylate group, offering different reactivity and applications.
Isopropyl thiomorpholine: A compound with an isopropyl group, providing unique chemical properties.
Properties
Molecular Formula |
C8H15NO3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
propan-2-yl 1-oxo-1,4-thiazinane-4-carboxylate |
InChI |
InChI=1S/C8H15NO3S/c1-7(2)12-8(10)9-3-5-13(11)6-4-9/h7H,3-6H2,1-2H3 |
InChI Key |
QGVTWCIKFNTUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CCS(=O)CC1 |
Origin of Product |
United States |
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